molecular formula C22H36O2 B027411 16-phenylhexadecanoic Acid CAS No. 19629-78-8

16-phenylhexadecanoic Acid

Cat. No.: B027411
CAS No.: 19629-78-8
M. Wt: 332.5 g/mol
InChI Key: MFCNMXMQLKDGPQ-UHFFFAOYSA-N
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Description

16-Phenylhexadecanoic Acid: is a long-chain fatty acid with the molecular formula C22H36O2 . It is characterized by the presence of a phenyl group attached to the sixteenth carbon of the hexadecanoic acid chain.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 16-Phenylhexadecanoic Acid are not fully understood due to limited research. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It has been found to have cytotoxic effects on certain cell types . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with specific transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-phenylhexadecanoic acid can be achieved through multiple synthetic routes. One common method involves the alkylation of 2-thiophenehexanoic acid with 5-phenylpentyl-1,3-dithiolan-2-yl . Another approach includes the preparation of 16-(4-iodophenyl)hexadecanoic acid through a six-step process starting from 6-(2-thienyl)hexanoic acid and 6-phenylhexanoyl chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions: 16-Phenylhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of phenylhexadecanone or phenylhexadecanoic acid derivatives.

    Reduction: Production of 16-phenylhexadecanol.

    Substitution: Various substituted phenylhexadecanoic acids.

Scientific Research Applications

16-Phenylhexadecanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Hexadecanoic Acid: Lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.

    Phenylacetic Acid: Contains a phenyl group but has a shorter carbon chain, resulting in different physical and chemical properties.

    Stearic Acid: Similar long-chain fatty acid but without the phenyl group, leading to different biological and chemical behaviors.

Uniqueness: 16-Phenylhexadecanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

16-phenylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c23-22(24)20-16-11-9-7-5-3-1-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,1-11,13,16-17,20H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCNMXMQLKDGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371870
Record name 16-phenylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19629-78-8
Record name 16-phenylhexadecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of 16-phenylhexadecanoic acid and its derivatives?

A1: Research suggests that this compound and its derivatives demonstrate promising antileishmanial and anticancer properties. Specifically, this compound exhibited cytotoxicity against both L. infantum amastigotes and promastigotes, with IC50 values ranging from 3-6 μM and 60-70 μM, respectively []. Notably, this compound showed minimal toxicity towards murine splenocytes, highlighting its potential for selective targeting. Moreover, studies on the A549 cell line revealed that neither this compound nor its derivatives induced apoptosis, suggesting alternative mechanisms of cell death are at play [].

Q2: How does the structure of this compound relate to its biological activity?

A2: The structure-activity relationship (SAR) of this compound and its analogues has been investigated, revealing key insights into their activity. For instance, the introduction of a triple bond at the Δ6 position, as seen in 16-phenyl-6-hexadecynoic acid, enhanced cytotoxicity against A549 cells, achieving an IC50 of 18 ± 1 μM []. This finding suggests that the presence of unsaturation in the fatty acid chain significantly influences its biological activity. Further exploration of structural modifications could unveil compounds with improved potency and selectivity.

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